molecular formula C7H5F2NO2 B114415 1,4-Difluoro-2-methyl-5-nitrobenzene CAS No. 141412-60-4

1,4-Difluoro-2-methyl-5-nitrobenzene

Cat. No.: B114415
CAS No.: 141412-60-4
M. Wt: 173.12 g/mol
InChI Key: ABWWQMGGJXKGBL-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms, one by a methyl group, and one by a nitro group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

1,4-Difluoro-2-methyl-5-nitrobenzene is typically synthesized through a two-step process involving fluorination and nitration reactions. The synthetic route begins with 2,5-dichlorotoluene, which undergoes fluorination with an excess of a fluorinating agent to produce 2,5-difluorotoluene. This intermediate is then subjected to nitration using a nitrating agent to yield this compound .

Chemical Reactions Analysis

1,4-Difluoro-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions include substituted benzene derivatives, amino compounds, and carboxylic acids .

Scientific Research Applications

1,4-Difluoro-2-methyl-5-nitrobenzene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and interactions involving nitro and fluorine-containing compounds.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly those involving fluorinated aromatic compounds.

    Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4-difluoro-2-methyl-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The methyl group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

1,4-Difluoro-2-methyl-5-nitrobenzene can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,4-difluoro-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWWQMGGJXKGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282407
Record name 1,4-difluoro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141412-60-4
Record name 1,4-difluoro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluoro-4-nitrotoluene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,5-difluorotoluene (0.544 g, 4.25 mmol, Aldrich, used as received) in conc. H2SO4 (5.0 mL) at 0° C., KNO3 (0.430 g, 4.25 mmol) was added in one portion. The resulting pale yellow solution was warmed to 28° C. and stirred at that temperature overnight. It was then poured into ice (25 g) and extracted with ethyl acetate (40 mL). The extract was dried over Na2SO4 and evaporated to afford 0.555 g (91%) of the title compound as a light red oil; 1H NMR (CDCl3): 2.369 (d, 3H, J=1.8 Hz), 7.127 (dd, 1H, J1=8.1 Hz, J2=6.0 Hz), 7.734 (dd, 1H, J1=8.4 Hz, J2=6.3 Hz).
Quantity
0.544 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
25 g
Type
reactant
Reaction Step Two
Yield
91%

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